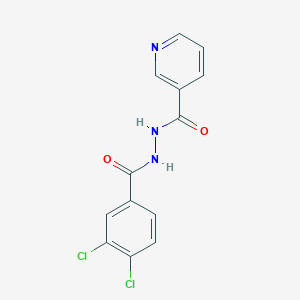![molecular formula C19H25N3O2S B398892 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 352441-71-5](/img/structure/B398892.png)
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Méthodes De Préparation
The synthesis of 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of unsymmetric thioureas with maleic acid derivatives. The regioselectivity of this reaction is influenced by factors such as solvent polarity and the type of maleic acid derivative used .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It exhibits a broad range of biological activities, making it a valuable scaffold for drug development. Research has shown its potential as an anti-inflammatory, antiviral, and anticancer agent .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar compounds in the thiazolidine family include 2-(2-cyclohexylimino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid and other substituted thiazolidines. What sets 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide apart is its unique substitution pattern, which contributes to its distinct biological activities .
Propriétés
Numéro CAS |
352441-71-5 |
|---|---|
Formule moléculaire |
C19H25N3O2S |
Poids moléculaire |
359.5g/mol |
Nom IUPAC |
2-(2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H25N3O2S/c1-12-7-6-8-13(2)17(12)21-16(23)11-15-18(24)22-19(25-15)20-14-9-4-3-5-10-14/h6-8,14-15H,3-5,9-11H2,1-2H3,(H,21,23)(H,20,22,24) |
Clé InChI |
QDOCKAJYKHIDRL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC(=NC3CCCCC3)S2 |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-bromo-2-methylphenoxy)acetyl]-2-nitrobenzohydrazide](/img/structure/B398811.png)
![N'-[2-(4-bromo-2-methylphenoxy)acetyl]-2-naphthohydrazide](/img/structure/B398812.png)

![N'-[(4-bromo-2-methylphenoxy)acetyl]-2-chloro-4-nitrobenzohydrazide](/img/structure/B398815.png)





![3-{2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-propionic acid](/img/structure/B398829.png)

![6-methyl-2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B398832.png)
